molecular formula C14H10BrN B114993 4-(2-Bromomethylphenyl)benzonitrile CAS No. 146534-79-4

4-(2-Bromomethylphenyl)benzonitrile

Cat. No. B114993
M. Wt: 272.14 g/mol
InChI Key: ATZRSESSYSPQTH-UHFFFAOYSA-N
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Description

4-(2-Bromomethylphenyl)benzonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 . It is also known as 4-Cyanobenzyl bromide . This compound is used as a reference standard in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical method of four-step synthesis towards novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals is presented, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1), was used as a starting material .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Bromomethylphenyl)benzonitrile were not found, related compounds undergo various reactions. For example, benzylic bromination reactions have been reported in flow, with N-bromosuccinimide (NBS) often used as the bromine source .

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

Studies have highlighted the importance of bromobenzyl compounds in the synthesis of pharmaceutical agents. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The research indicates challenges and solutions in synthesizing these compounds efficiently and safely, underlining the significance of bromobenzyl compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

2. Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of bromobenzonitrile derivatives have been a subject of study. For instance, research on diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) in rats highlighted its metabolism and the identification of metabolites, contributing to understanding the drug's behavior in biological systems and its potential therapeutic effects (Morioka et al., 1996).

3. Chemical Reactivity and Carcinogenicity

The reactivity of bromobenzyl compounds and their potential carcinogenic effects have been explored. A comparative study of chemical reactivity and carcinogenic activity of a series of alkylating and aralkylating bromides, including bromobenzyl derivatives, provided insights into the relationship between their chemical reactivity and carcinogenicity, contributing to the understanding of their safety and potential risks (Dipple, Levy, & Lawley, 1981).

4. Developmental Neurotoxicity

Brominated compounds, including those with bromobenzyl groups, have been studied for their potential as developmental neurotoxicants. Research on brominated flame retardants, which share structural similarities with bromobenzyl compounds, indicated their potential neurotoxic effects, emphasizing the importance of understanding the environmental and health impacts of these compounds (Eriksson, Jakobsson, & Fredriksson, 2001).

Safety And Hazards

4-(2-Bromomethylphenyl)benzonitrile is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-[2-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRSESSYSPQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573244
Record name 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromomethylphenyl)benzonitrile

CAS RN

146534-79-4
Record name 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KVV Prasada Rao, R Dandala, VK Handa… - Synthetic …, 2007 - Taylor & Francis
New methods for the preparation of irbesartan 1 have been described. The dehydration and tetrazole formation in one step from substituted cyclopentane derivative 7 with tributyltin …
Number of citations: 6 www.tandfonline.com

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